molecular formula C20H17F4N3O4S B10960399 3-{[4-(Difluoromethoxy)-3-ethoxybenzoyl]amino}-6-(difluoromethyl)-4-methylthieno[2,3-B]pyridine-2-carboxamide

3-{[4-(Difluoromethoxy)-3-ethoxybenzoyl]amino}-6-(difluoromethyl)-4-methylthieno[2,3-B]pyridine-2-carboxamide

Cat. No.: B10960399
M. Wt: 471.4 g/mol
InChI Key: FDMICCRHKLRPKB-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its significance. Let’s break it down:

    Name: 3-{[4-(Difluoromethoxy)-3-ethoxybenzoyl]amino}-6-(difluoromethyl)-4-methylthieno[2,3-B]pyridine-2-carboxamide

    Empirical Formula: CHFNOS

    Molecular Weight: 394.34 g/mol

    CAS Number: 76541-44-1

This compound belongs to the class of difluoromethylated molecules, which have gained attention due to their unique properties. The CF2H group in this compound acts as a hydrogen-bond donor, influencing its behavior in various contexts . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.

Preparation Methods

Synthetic Routes::

Industrial Production:: Details on industrial-scale production methods are scarce, but research advancements have streamlined access to pharmaceutical-relevant molecules.

Chemical Reactions Analysis

Reactions::

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for drug discovery.

    Biology: For studying biomolecular interactions.

    Medicine: Potential therapeutic agents.

    Industry: Process chemistry and materials science.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

H group’s unique properties set this compound apart. Researchers continue to explore its potential.

Properties

Molecular Formula

C20H17F4N3O4S

Molecular Weight

471.4 g/mol

IUPAC Name

3-[[4-(difluoromethoxy)-3-ethoxybenzoyl]amino]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C20H17F4N3O4S/c1-3-30-12-7-9(4-5-11(12)31-20(23)24)18(29)27-14-13-8(2)6-10(16(21)22)26-19(13)32-15(14)17(25)28/h4-7,16,20H,3H2,1-2H3,(H2,25,28)(H,27,29)

InChI Key

FDMICCRHKLRPKB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC2=C(SC3=C2C(=CC(=N3)C(F)F)C)C(=O)N)OC(F)F

Origin of Product

United States

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